Benzo(a)pyrene, 1,6-diethoxy-
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Overview
Description
Benzo(a)pyrene, 1,6-diethoxy- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). Benzo(a)pyrene is known for its carcinogenic properties and is commonly found in substances resulting from incomplete combustion of organic matter, such as coal tar, tobacco smoke, and grilled meats
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of substituted pyrenes, including benzo(a)pyrene derivatives, often involves indirect methods due to the limited range of direct substitution techniques. One common approach is the cyclodehydrogenation of biphenyl intermediates . This method involves the formation of pyrene derivatives through transannular ring closures and cyclizations. Specific reaction conditions, such as the use of aluminum chloride-stannic chloride and alumina, are employed to achieve the desired substitutions .
Industrial Production Methods
Industrial production of benzo(a)pyrene derivatives typically involves the isolation of benzo(a)pyrene from coal tar, followed by chemical modifications to introduce ethoxy groups. The process may include steps such as nitration, reduction, and etherification to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyrene, 1,6-diethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by agents such as ozone, chromic acid, and chlorinating agents.
Reduction: Reduction reactions may involve the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo nitration and halogenation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone and chromic acid.
Reduction: Reducing agents such as hydrogen and metal hydrides are used.
Substitution: Nitration and halogenation reactions typically involve nitric acid and halogens, respectively.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of benzo(a)pyrene, 1,6-diethoxy-.
Scientific Research Applications
Benzo(a)pyrene, 1,6-diethoxy- has several scientific research applications:
Mechanism of Action
Benzo(a)pyrene, 1,6-diethoxy- exerts its effects through several mechanisms:
Oxidative Stress: The compound induces oxidative stress by producing reactive oxygen species (ROS) and disrupting antioxidant enzyme activity.
DNA Adduct Formation:
Aryl Hydrocarbon Receptor (AhR) Activation: The compound activates the AhR pathway, which regulates lipid metabolism and inflammatory responses.
Comparison with Similar Compounds
Benzo(a)pyrene, 1,6-diethoxy- is compared with other similar compounds, such as:
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(e)pyrene: Another isomer of benzo(a)pyrene with different chemical properties.
Picene: A related pentacyclic aromatic species found in pitch.
Benzo fluoranthenes: Compounds with similar structures and properties.
Properties
CAS No. |
74192-50-0 |
---|---|
Molecular Formula |
C24H20O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1,6-diethoxybenzo[a]pyrene |
InChI |
InChI=1S/C24H20O2/c1-3-25-21-14-10-15-9-11-20-23-17(12-13-19(21)22(15)23)16-7-5-6-8-18(16)24(20)26-4-2/h5-14H,3-4H2,1-2H3 |
InChI Key |
IFBRNTLNDNNYJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C=CC3=C4C2=C(C=CC4=C(C5=CC=CC=C35)OCC)C=C1 |
Origin of Product |
United States |
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